

Structure-activity relationship (SAR) of 5-fluoroindazole derivatives

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Compound of Interest

Compound Name: 2-(5-Fluoro-1H-indazol-3-YL)acetic acid

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An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 5-Fluoroindazole Derivatives

Authored by a Senior Application Scientist Abstract

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a multitude of biological targets. The strategic introduction of a fluorine atom at the 5-position of the indazole ring profoundly influences the molecule's electronic properties, lipophilicity, and metabolic stability, often leading to enhanced potency, selectivity, and pharmacokinetic profiles. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 5-fluoroindazole derivatives across various therapeutic areas, including oncology, virology, inflammation, and neurology. We will dissect the causal relationships between specific structural modifications and their resultant biological activities, supported by quantitative data, detailed experimental protocols, and mechanistic insights. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of the 5-fluoroindazole core in modern drug discovery.

The 5-Fluoroindazole Scaffold: A Privileged Core in Drug Design

The indazole ring system, a bicyclic aromatic heterocycle, exists in two main tautomeric forms, 1H- and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable and predominant form.^[1] Its rigid structure and ability to act as both a hydrogen bond donor and acceptor make it an ideal pharmacophore for engaging with protein active sites.

The introduction of fluorine at the C-5 position is a critical design element. Fluorine's high electronegativity and small van der Waals radius allow it to serve as a bioisostere for a hydrogen atom, yet it can drastically alter local electronic environments. This can enhance binding affinity through favorable electrostatic or dipole interactions and block sites of metabolism, thereby increasing the compound's bioavailability and half-life.^[2]

Key Physicochemical Impact of 5-Fluorination

- Increased Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule, which can improve membrane permeability and oral bioavailability.^[2]
- Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to enzymatic cleavage by cytochrome P450 (CYP) enzymes. Placing a fluorine atom at a metabolically labile position can prevent unwanted oxidative metabolism.
- Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, altering the ionization state of the molecule at physiological pH and potentially influencing receptor interactions and solubility.
- Enhanced Binding Affinity: Fluorine can participate in unique non-covalent interactions, such as hydrogen bonds with C-H groups or orthogonal multipolar interactions with carbonyl groups in protein backbones, which can significantly enhance binding affinity.^[2]

SAR of 5-Fluoroindazole Derivatives as Kinase Inhibitors

Dysregulation of protein kinases is a hallmark of cancer, making them prime targets for therapeutic intervention.^[3] The indazole scaffold has been successfully incorporated into several FDA-approved kinase inhibitors like Axitinib and Pazopanib.^[1] The 5-fluoroindazole core serves as an excellent "hinge-binding" motif, mimicking the adenine portion of ATP.

Fibroblast Growth Factor Receptor (FGFR) Inhibitors

FGFRs are a family of receptor tyrosine kinases whose dysregulation is implicated in various cancers.^[3] SAR studies reveal that for FGFR1 inhibition, the N1 and C3 positions of the 5-fluoroindazole core are critical for derivatization.

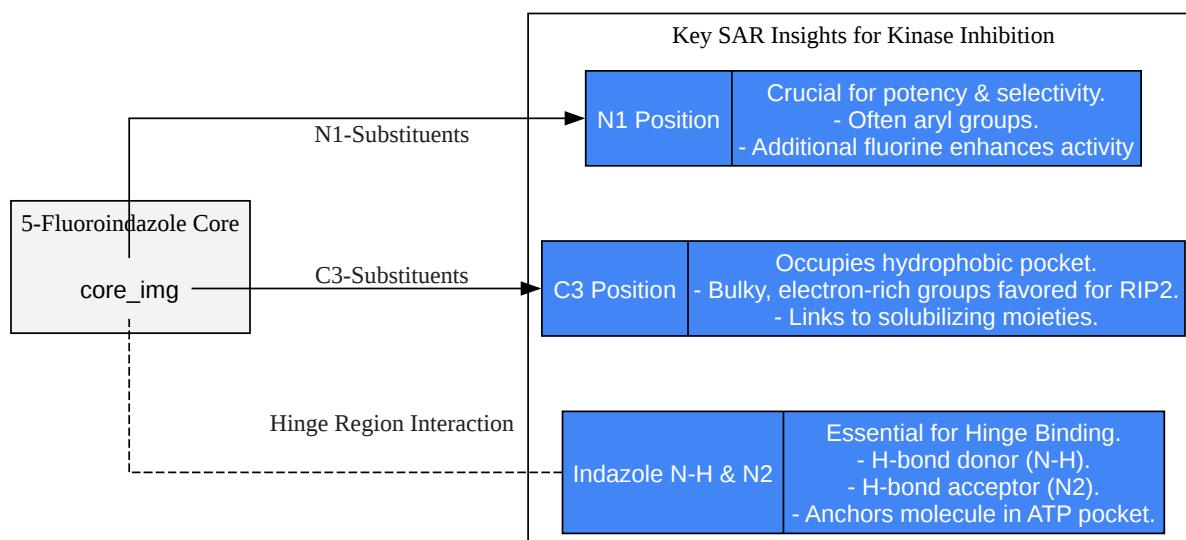
- N1-Position: Typically substituted with a phenyl ring or related aromatic system. Substitutions on this ring are crucial for potency. For instance, an additional fluorine atom on an N1-phenyl ring was shown to remarkably improve FGFR1 inhibitory activity ($IC_{50} = 5.5$ nM) compared to its non-fluorinated counterpart ($IC_{50} = 15$ nM).^[3]
- C3-Position: Often linked to a solubilizing group or a moiety that extends into a hydrophobic pocket of the kinase. Docking studies have shown that the N-H of the indazole ring forms a key hydrogen bond with the hinge region of the kinase (e.g., with the backbone amide of Ala564 in FGFR1), while the nitrogen at position 2 accepts a hydrogen bond from the same residue.^[3]

Receptor-Interacting Protein 2 (RIP2) Kinase Inhibitors

RIP2 kinase is a key mediator in inflammatory signaling pathways. 5-Fluoroindazole derivatives have been developed as potent inhibitors for treating inflammatory diseases.^[2]

- SAR Highlights: In a series of 5-fluoroindazole derivatives, substitutions at the C3 position were explored. A 3,4,5-trimethoxyphenyl group at this position resulted in a compound with the best inhibitory activity against RIP2 kinase ($pIC_{50} = 6.0$).^[2] This suggests that bulky, electron-rich substituents at C3 are well-tolerated and can occupy a significant pocket in the active site.

The general SAR for kinase inhibition can be visualized as follows:

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Caption: Key SAR points for 5-fluoroindazole-based kinase inhibitors.

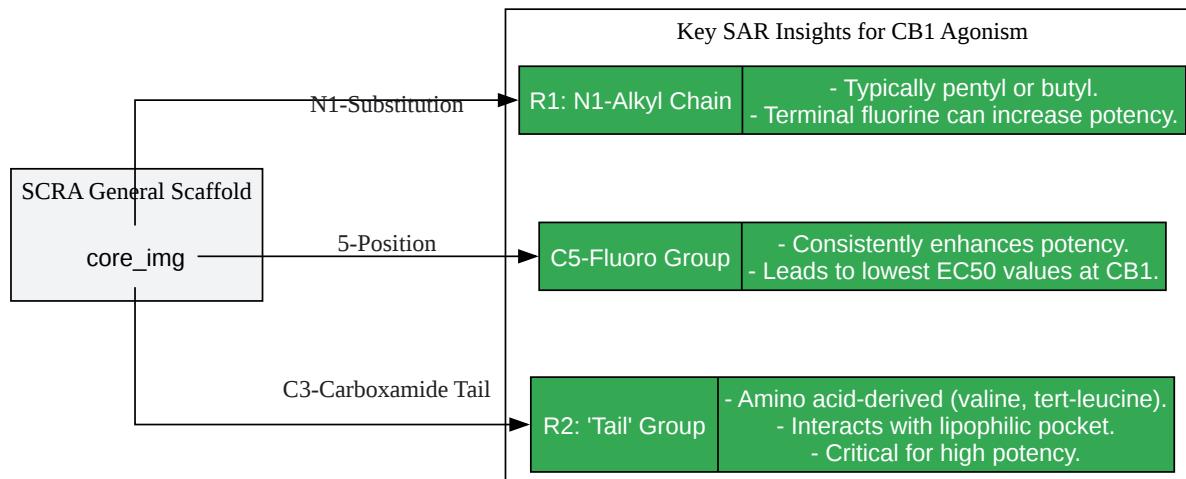
Data Summary: Kinase Inhibitory Activity

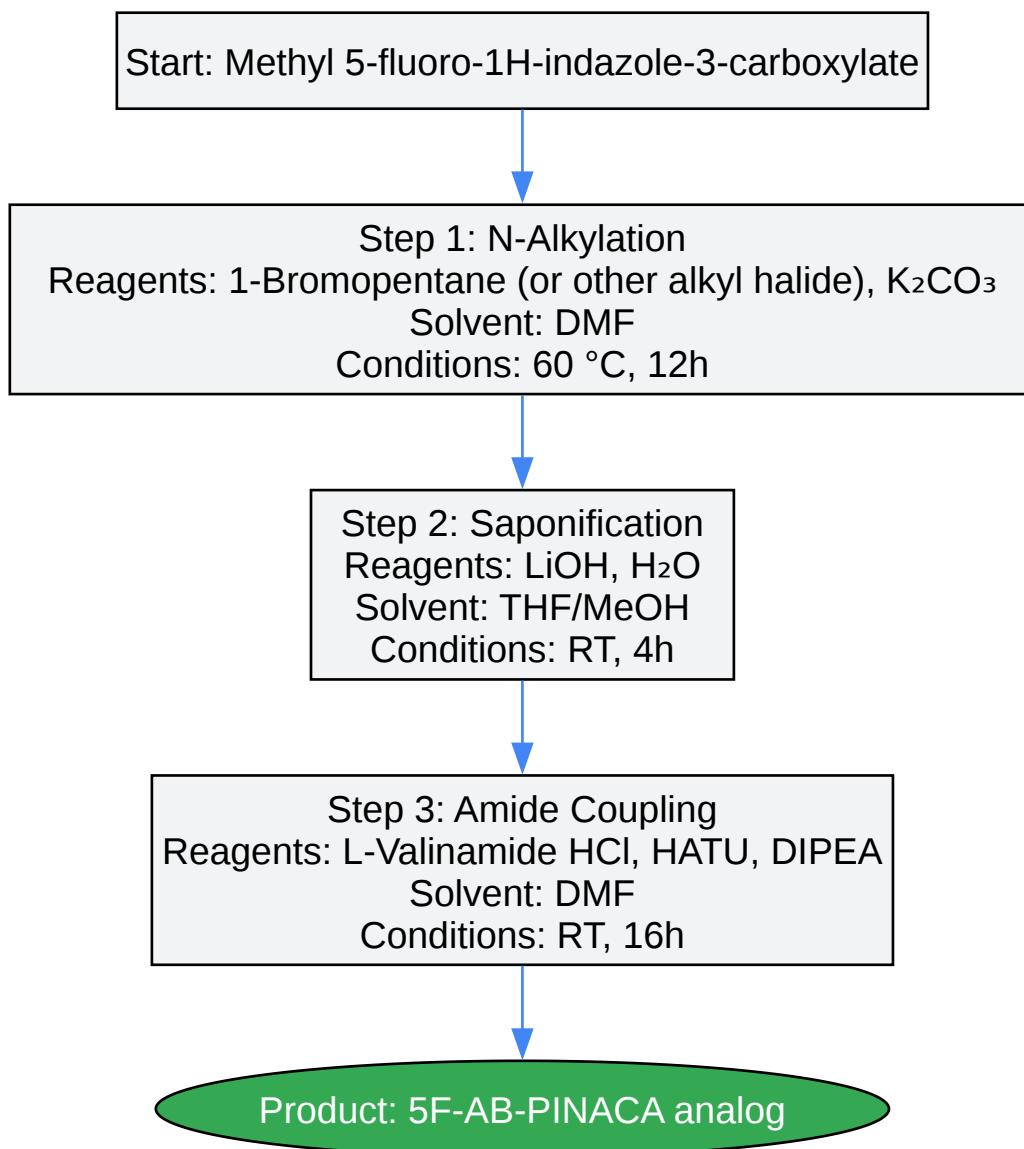
Compound Class	Target Kinase	Key Substituents	Potency (IC ₅₀ / pIC ₅₀)	Reference
N1-Aryl-Indazole	FGFR1	N1-(3-methoxy-4-fluorophenyl)	5.5 nM	[3]
N1-Aryl-Indazole	FGFR1	N1-(3-methoxyphenyl)	15 nM	[3]
3-Aryl-5-Fluoroindazole	RIP2	R ³ = 3,4,5-triMeOC ₆ H ₂	pIC ₅₀ = 6.0	[2]

SAR of 5-Fluoroindazole Derivatives as Cannabinoid Receptor Modulators

A significant class of 5-fluoroindazole derivatives comprises potent synthetic cannabinoid receptor agonists (SCRAs), often encountered as designer drugs. These compounds typically target the CB1 and CB2 receptors with high potency.^{[4][5]} The general scaffold consists of an N1-alkyl chain, the 5-fluoroindazole core, and a C3-carboxamide linker attached to an amino acid-derived moiety (e.g., valinamide or tert-leucinamide).

- **Effect of 5-Fluorination:** The presence of the 5-fluoro substituent is a common feature in many potent SCRAs. In a systematic study, analogs with a fluorine at the 5-position on the indazole core consistently showed the lowest EC₅₀ values (i.e., highest potency) at the CB1 receptor compared to other halogen substitutions.^[5] For example, 5F-ADB-PINACA is one of the most potent SCRAs, with a CB1 EC₅₀ value of 0.24 nM.^[4]
- **N1-Alkyl Chain:** The length and nature of the alkyl chain at the N1 position influence potency. A terminal fluorine on this alkyl chain (e.g., a 5-fluoropentyl group) is a common modification that can further enhance potency, although its effect is not always additive and can be context-dependent.^{[6][7]}
- **C3-Carboxamide and "Tail" Group:** The C3-carboxamide linker is crucial. The attached "tail" group, often derived from an amino acid, fits into a lipophilic pocket of the CB1 receptor. Modifications here, such as changing from a valine to a tert-leucine derivative, significantly impact potency and selectivity.



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Caption: Synthetic workflow for a 5-fluoroindazole carboxamide.

Step-by-Step Methodology:

- N-Alkylation: To a solution of methyl 5-fluoro-1H-indazole-3-carboxylate in dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq.) and the desired alkyl halide (e.g., 1-bromopentane, 1.2 eq.). Stir the mixture at 60 °C overnight. After cooling, partition the mixture between water and ethyl acetate. The organic layer is washed with brine, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

- Saponification: Dissolve the N-alkylated ester from Step 1 in a mixture of tetrahydrofuran (THF), methanol (MeOH), and water. Add lithium hydroxide (LiOH, 3.0 eq.) and stir at room temperature for 4 hours or until TLC indicates complete consumption of the starting material. Acidify the reaction mixture with 1M HCl to pH ~3 and extract with ethyl acetate. The combined organic layers are dried and concentrated to yield the carboxylic acid.
- Amide Coupling: Dissolve the carboxylic acid from Step 2 in DMF. Add the desired amine (e.g., L-valinamide hydrochloride, 1.1 eq.), HATU (1.2 eq.), and N,N-diisopropylethylamine (DIPEA, 3.0 eq.). Stir the mixture at room temperature overnight. Dilute with water and extract with ethyl acetate. The organic layer is washed successively with saturated sodium bicarbonate solution and brine, then dried and concentrated. The final product is purified by preparative HPLC or column chromatography.

Protocol: In Vitro Kinase Inhibition Assay (TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common method for quantifying kinase inhibition.

- Reagents Preparation: Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Prepare solutions of the kinase, a biotinylated substrate peptide, and ATP. Serially dilute the 5-fluoroindazole test compounds in DMSO.
- Kinase Reaction: In a 384-well plate, add the kinase, the test compound (or DMSO for control), and the biotinylated substrate peptide. Initiate the kinase reaction by adding ATP (at a concentration near its Km value). Incubate for 60 minutes at room temperature.
- Detection: Stop the reaction by adding a detection mixture containing a Europium-labeled anti-phospho-substrate antibody and Streptavidin-Allophycocyanin (SA-APC). The antibody binds the phosphorylated peptide, and the SA-APC binds the biotin tag, bringing the Europium donor and APC acceptor into proximity, generating a FRET signal.
- Data Analysis: Read the plate on a TR-FRET-compatible reader. The signal is inversely proportional to the degree of kinase inhibition. Calculate IC₅₀ values by fitting the dose-response data to a four-parameter logistic equation.

Future Perspectives & Conclusion

The 5-fluoroindazole scaffold remains a highly versatile and valuable core for the development of novel therapeutics. The structure-activity relationships explored in this guide highlight several key principles: the consistent potency-enhancing effect of the 5-fluoro substituent, the importance of N1-substituents for tuning selectivity and physicochemical properties, and the critical role of C3-substituents in defining interactions with the target's active site.

Future research will likely focus on:

- **Improving Selectivity:** Fine-tuning substituents to achieve higher selectivity for specific kinase isoforms or receptor subtypes to minimize off-target effects.
- **Exploring New Targets:** Applying the 5-fluoroindazole scaffold to novel biological targets beyond the well-explored areas of kinases and cannabinoid receptors.
- **Targeted Covalent Inhibitors:** Designing derivatives that can form a covalent bond with a non-catalytic cysteine residue in the target protein, which can lead to increased potency and duration of action.

In conclusion, the strategic use of 5-fluorination on the indazole core is a field-proven strategy in medicinal chemistry. A thorough understanding of the SAR landscape, as detailed in this guide, empowers researchers to rationally design the next generation of 5-fluoroindazole-based drugs with superior efficacy and safety profiles.

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